Flunamine

Catalog No.
S702995
CAS No.
50366-32-0
M.F
C15H15F2NO
M. Wt
263.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunamine

CAS Number

50366-32-0

Product Name

Flunamine

IUPAC Name

2-[bis(4-fluorophenyl)methoxy]ethanamine

Molecular Formula

C15H15F2NO

Molecular Weight

263.28 g/mol

InChI

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2

InChI Key

BBEDRGWUDRUNQC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F

Analgesic Properties:

Early research investigated flunamine's potential as a pain reliever. Studies in animals suggested analgesic effects, but the development was discontinued due to concerns about side effects and the emergence of more effective pain medications [].

Anti-inflammatory Effects:

Flunamine's mechanism of action might involve pathways related to inflammation. Some in vitro studies suggest it could have anti-inflammatory properties, but further research is needed to confirm these findings and explore its potential therapeutic applications [].

Other Areas of Investigation:

Limited research has explored flunamine's potential effects in other areas. These include studies investigating its impact on blood sugar control and its use as a topical treatment for fungal infections. However, more research is required to understand its efficacy and safety in these contexts [, ].

Flunamine is a chemical compound that belongs to the class of substituted amines. It is characterized by its unique molecular structure, which incorporates a pyridine ring and various functional groups that contribute to its biological activity. Flunamine is often associated with analgesic and anti-inflammatory properties, making it a subject of interest in pharmacological research.

Typical of amines and heterocyclic compounds. Key reactions include:

  • Nucleophilic Substitution: Flunamine can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation: The amino group in flunamine can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: Under certain conditions, flunamine may be oxidized to yield various nitrogen-containing products.

The specific reaction pathways depend on the substituents present on the flunamine structure, which can influence its reactivity and stability.

Flunamine exhibits significant biological activity, particularly in the realm of pain management and inflammation reduction. Studies have indicated that it may interact with various neurotransmitter systems, potentially modulating pain perception. Its analgesic properties are attributed to its ability to inhibit certain pathways involved in pain signaling.

In addition to its analgesic effects, flunamine has been explored for its potential neuroprotective properties, suggesting a broader therapeutic application in conditions involving neuronal damage or degeneration.

The synthesis of flunamine typically involves several steps, including:

  • Starting Materials: Common precursors include pyridine derivatives and amines.
  • Reagents: Reactions often utilize catalysts such as triethylamine or palladium-based catalysts for coupling reactions.
  • Reaction Conditions: Synthesis usually occurs under controlled temperatures (often between 40°C and 120°C) and may involve solvents like dimethylacetamide or isopropanol.

A notable method described involves the reaction of 2-amino-3-nitro-6-chloropyridine with vinyl chloroformate under triethylamine catalysis to produce flunamine derivatives .

Flunamine has several applications in medicinal chemistry:

  • Analgesics: Its primary use is as an analgesic agent, providing relief from pain.
  • Anti-inflammatory Agents: Flunamine's ability to reduce inflammation makes it relevant in treating conditions like arthritis.
  • Neuroprotective Agents: Research into its neuroprotective effects suggests potential applications in neurodegenerative diseases.

Studies on flunamine have focused on its interactions with various biological targets:

  • Receptor Binding: Flunamine may interact with opioid receptors and other neurotransmitter receptors, influencing pain pathways.
  • Enzyme Inhibition: It has been investigated for its ability to inhibit enzymes involved in inflammatory processes.

These interactions highlight flunamine's potential therapeutic benefits but also necessitate further research to fully understand its pharmacodynamics and pharmacokinetics.

Flunamine shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

Compound NameStructure SimilarityPrimary UseUnique Features
FlupirtineSimilar amine groupAnalgesicUnique mechanism of action
ParacetamolSimilar analgesic propertiesPain reliefNon-opioid analgesic
KetorolacSimilar anti-inflammatory propertiesPain managementNon-steroidal anti-inflammatory drug
TramadolSimilar pain relief mechanismAnalgesicDual mechanism (opioid & non-opioid)

Flunamine's uniqueness lies in its specific interactions within the central nervous system and its distinct synthesis pathway compared to these compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

263.11217043 g/mol

Monoisotopic Mass

263.11217043 g/mol

Heavy Atom Count

19

UNII

IZ1GXE233H

Other CAS

50366-32-0

Wikipedia

Flunamine

Dates

Last modified: 08-15-2023

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